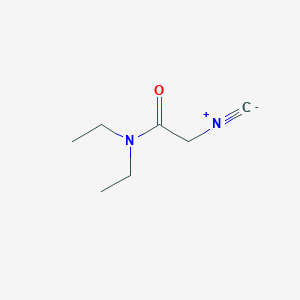
Acetamide, N,N-diethyl-2-isocyano-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N,N-diethyl-2-isocyano- is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide, N,N-diethyl-2-isocyano- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N,N-diethyl-2-isocyano- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications
1.1. Nucleophilic Substitution Reactions
Acetamide, N,N-diethyl-2-isocyano-, can participate in nucleophilic substitution reactions (SN2), allowing for the formation of highly substituted amides. This reaction is particularly valuable in synthesizing complex molecules from simpler precursors. For instance, a novel SN2 reaction involving isocyanides has been developed that enables the transformation of isocyanides into amides with high efficiency, yielding products that are otherwise challenging to synthesize through traditional methods .
1.2. Multicomponent Reactions
The compound is also utilized in multicomponent reactions such as the Passerini and Ugi reactions, which are pivotal for generating diverse molecular scaffolds in a single step. These reactions leverage the reactivity of isocyanides to form amides alongside other functional groups, enhancing molecular complexity and diversity .
Medicinal Chemistry
2.1. Drug Discovery
In drug discovery, acetamide derivatives have been explored for their potential therapeutic effects. The ability to modify the acetamide structure allows for the optimization of pharmacological properties. For example, N-substituted isocyanoacetamides have shown promise in forming tetrazole derivatives, which are known for their biological activity . These derivatives can be synthesized efficiently without the need for harsh reagents or conditions, making them attractive candidates for pharmaceutical development.
2.2. Anticancer Activity
Recent studies have indicated that certain derivatives of acetamide exhibit selective cytotoxicity against various cancer cell lines. For instance, palladium-catalyzed cross-coupling reactions involving isocyanides have led to the synthesis of amide analogs that demonstrate significant anticancer properties . This highlights the potential of acetamide derivatives in developing novel anticancer agents.
Environmental Applications
3.1. Green Chemistry Initiatives
The use of acetamide in green chemistry has gained attention due to its ability to facilitate reactions under mild conditions with minimal waste generation. The incorporation of isocyanides into synthetic pathways allows chemists to explore more sustainable methods for producing complex organic molecules . This aligns with current trends towards environmentally friendly practices in chemical synthesis.
Case Studies and Research Findings
Eigenschaften
Molekularformel |
C7H12N2O |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
N,N-diethyl-2-isocyanoacetamide |
InChI |
InChI=1S/C7H12N2O/c1-4-9(5-2)7(10)6-8-3/h4-6H2,1-2H3 |
InChI-Schlüssel |
RDDKVVZMCIPCBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C[N+]#[C-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













